![molecular formula C11H22N2O2 B3112484 tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate CAS No. 1895535-27-9](/img/structure/B3112484.png)

tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate

Übersicht

Beschreibung

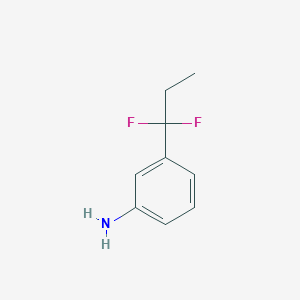

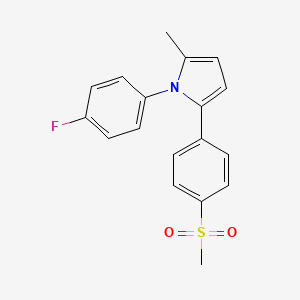

“tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate” is a chemical compound with the molecular formula C9H20N2O2 . It is also known by other names such as “tert-butyl (2-aminoethyl)(ethyl)carbamate” and "(2-Aminoethyl)ethylcarbamic acid tert-butyl ester" .

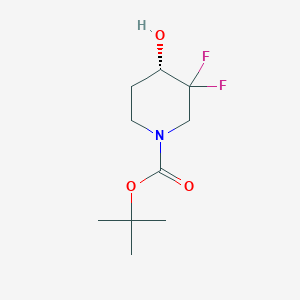

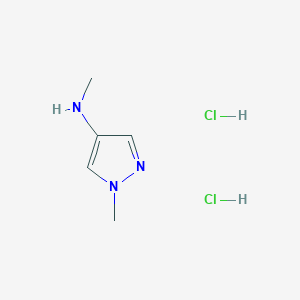

Molecular Structure Analysis

The molecular structure of “tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate” is complex. The compound has a molecular weight of 188.267 Da and a monoisotopic mass of 188.152481 Da .Physical And Chemical Properties Analysis

“tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate” has a boiling point of 72-80 °C at 0.1 mmHg and a density of 1.012 g/mL at 20 °C . It is miscible with methanol and chloroform .Wissenschaftliche Forschungsanwendungen

Synthesis of Carbocyclic Analogues of 2′-Deoxyribonucleotides : An intermediate closely related to tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, has been identified as critical in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This demonstrates its potential in nucleotide analogue synthesis, which can have applications in antiviral and anticancer drugs (Ober, Marsch, Harms, & Carell, 2004).

Intermediate in Anti-Cancer Drug Synthesis : A derivative of tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate, t-butyl{1-[(p-phenylacetyl)phenyl]cyclobutyl}carbamate, has been synthesized as a key intermediate in the production of anti-cancer drugs. This emphasizes its role in the pharmaceutical industry, particularly in oncology (Song Hao, 2011).

Preparation of Stereoselective Isomers for Factor Xa Inhibitors : The compound shows potential in the preparation of stereoisomers crucial for synthesizing factor Xa inhibitors. Such inhibitors have applications in preventing thrombosis and are important in cardiovascular medicine (Wang, Ma, Reddy, & Hu, 2017).

Synthesis of Biologically Active Compounds : Another derivative, tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, has been synthesized as an important intermediate in many biologically active compounds such as omisertinib (AZD9291), used in targeted cancer therapies (Zhao, Guo, Lan, & Xu, 2017).

Synthesis of Spirocyclopropanated Analogues of Insecticides : The compound has been used to synthesize spirocyclopropanated analogues of the insecticide Thiacloprid and Imidacloprid, indicating its application in agricultural chemistry (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding dust formation, not breathing in mist/gas/vapors, and wearing protective equipment .

Eigenschaften

IUPAC Name |

tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(7-8-12)5-4-6-11/h4-8,12H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFERABUZMLBXRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.